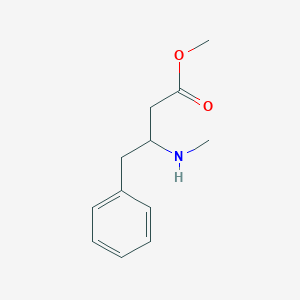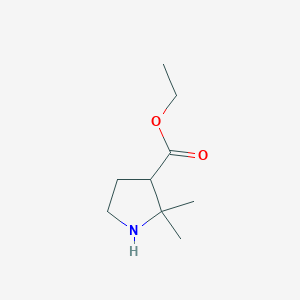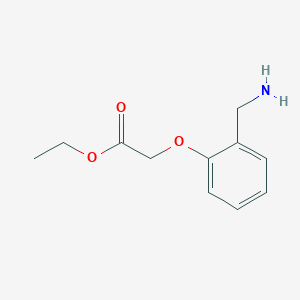![molecular formula C8H16ClNO B13512927 1-Azaspiro[3.5]nonan-7-olhydrochloride CAS No. 2839128-80-0](/img/structure/B13512927.png)
1-Azaspiro[3.5]nonan-7-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[35]nonan-7-olhydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 1-Azaspiro[3.5]nonan-7-olhydrochloride typically involves several steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride to yield N-Boc-7-azaspiro-ol.
Análisis De Reacciones Químicas
1-Azaspiro[3.5]nonan-7-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
1-Azaspiro[3.5]nonan-7-olhydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[3.5]nonan-7-olhydrochloride involves its interaction with specific molecular targets:
FAAH Inhibition: The compound acts as an inhibitor of FAAH, preventing the breakdown of endocannabinoids.
Molecular Targets: The primary target is FAAH, but it may also interact with other enzymes and receptors involved in lipid metabolism and signaling pathways.
Comparación Con Compuestos Similares
1-Azaspiro[3.5]nonan-7-olhydrochloride can be compared with other spirocyclic compounds:
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar spirocyclic structure but with a methyl group at a different position, leading to different chemical properties and biological activities.
1-Oxa-8-azaspiro[4.5]decane:
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds are used for their analgesic properties and have a different substitution pattern on the spirocyclic core.
Propiedades
Número CAS |
2839128-80-0 |
|---|---|
Fórmula molecular |
C8H16ClNO |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
1-azaspiro[3.5]nonan-7-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-6-9-8;/h7,9-10H,1-6H2;1H |
Clave InChI |
GCZWOLMZHMQWLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1O)CCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)


![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate](/img/structure/B13512872.png)
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)


![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)




